3-Hydroxyoctanoic Acid-d12
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Overview
Description
3-Hydroxyoctanoic Acid-d12, also known as 3-Hydroxycaprylic Acid-d12, is a deuterium-labeled derivative of 3-Hydroxyoctanoic Acid. This compound is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions
Major Products Formed:
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Scientific Research Applications
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3-Hydroxyoctanoic Acid in various samples.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of fatty acids.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of deuterated compounds for research and development purposes
Mechanism of Action
The mechanism of action of 3-Hydroxyoctanoic Acid-d12 involves its interaction with hydroxycarboxylic acid receptors, particularly hydroxycarboxylic acid receptor 3 (HCA3). This receptor is a G protein-coupled receptor that mediates various physiological responses, including lipolysis and anti-inflammatory effects. Upon binding to HCA3, this compound activates downstream signaling pathways that regulate metabolic and immune functions .
Comparison with Similar Compounds
- 3-Hydroxyoctanoic Acid
- 3-Hydroxydecanoic Acid
- 3-Hydroxyhexanoic Acid
- 3-Hydroxybutanoic Acid
Comparison: 3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in mass spectrometry. Additionally, the deuterium atoms enhance the stability of the compound, making it suitable for long-term studies .
Properties
CAS No. |
1215622-76-6 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
172.286 |
IUPAC Name |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
InChI Key |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
SMILES |
CCCCCC(CC(=O)O)O |
Synonyms |
3-Hydroxycaprylic Acid-d12; β-Hydroxyoctanoic Acid-d12; (+/-)-3-Hydroxyoctanoic Acid-d12; |
Origin of Product |
United States |
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